molecular formula C15H15N3OS2 B5877678 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N'-(2-furylmethyl)thiourea

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N'-(2-furylmethyl)thiourea

Cat. No. B5877678
M. Wt: 317.4 g/mol
InChI Key: QFUOBHSRWSBRSJ-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N'-(2-furylmethyl)thiourea, also known as DMFMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N'-(2-furylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This inhibition can lead to a variety of physiological effects, including the reduction of inflammation and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects:
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N'-(2-furylmethyl)thiourea has been found to exhibit a variety of biochemical and physiological effects, including the inhibition of inflammatory cytokines, the induction of apoptosis in cancer cells, and the reduction of oxidative stress. These effects make N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N'-(2-furylmethyl)thiourea a promising candidate for the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

One advantage of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N'-(2-furylmethyl)thiourea is its ability to exhibit a variety of biological activities, making it a versatile compound for experimentation. However, one limitation of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N'-(2-furylmethyl)thiourea is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research and development of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N'-(2-furylmethyl)thiourea. One potential area of investigation is the development of new drug therapies based on the biochemical and physiological effects of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N'-(2-furylmethyl)thiourea. Additionally, further studies are needed to fully understand the mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N'-(2-furylmethyl)thiourea and its potential applications in a variety of scientific research fields.

Synthesis Methods

The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N'-(2-furylmethyl)thiourea involves the reaction of 5,6-dimethyl-1,3-benzothiazol-2-amine with 2-furancarboxaldehyde and thiosemicarbazide. This reaction results in the formation of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N'-(2-furylmethyl)thiourea, which can then be purified and used for further experimentation.

Scientific Research Applications

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N'-(2-furylmethyl)thiourea has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

properties

IUPAC Name

1-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-9-6-12-13(7-10(9)2)21-15(17-12)18-14(20)16-8-11-4-3-5-19-11/h3-7H,8H2,1-2H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUOBHSRWSBRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=S)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-ylmethyl)thiourea

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